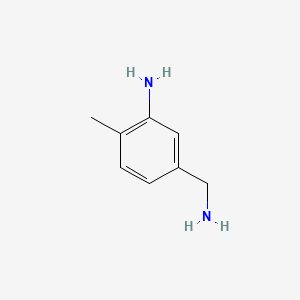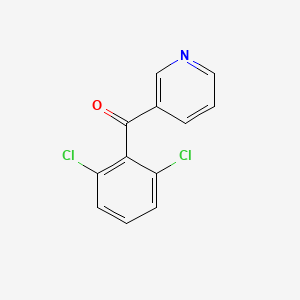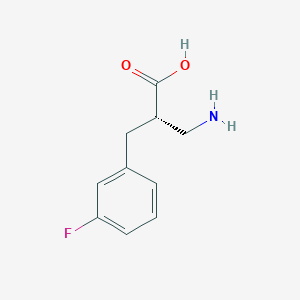
(S)-3-Amino-2-(3-fluorobenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-2-(3-fluorobenzyl)propanoic acid is a chiral amino acid derivative with a fluorobenzyl group attached to the alpha carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(3-fluorobenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl bromide and a suitable amino acid precursor.
Nucleophilic Substitution: The 3-fluorobenzyl bromide undergoes a nucleophilic substitution reaction with the amino acid precursor under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Amino-2-(3-fluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like nitrating agents or halogenating agents.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted fluorobenzyl derivatives.
Applications De Recherche Scientifique
(S)-3-Amino-2-(3-fluorobenzyl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is used in the study of enzyme-substrate interactions and protein engineering.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-Amino-2-(3-fluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The amino and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Amino-2-(4-fluorobenzyl)propanoic acid: Similar structure but with the fluorine atom at the para position.
(S)-3-Amino-2-(2-fluorobenzyl)propanoic acid: Similar structure but with the fluorine atom at the ortho position.
(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
(S)-3-Amino-2-(3-fluorobenzyl)propanoic acid is unique due to the specific positioning of the fluorine atom on the benzyl group, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and binding affinity to molecular targets compared to its non-fluorinated analogs.
Propriétés
Formule moléculaire |
C10H12FNO2 |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
(2S)-2-(aminomethyl)-3-(3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4,6,12H2,(H,13,14)/t8-/m0/s1 |
Clé InChI |
USFZHZWKZDLANT-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)F)C[C@@H](CN)C(=O)O |
SMILES canonique |
C1=CC(=CC(=C1)F)CC(CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B12990711.png)
![5-Oxa-2-azaspiro[3.4]octan-8-ol](/img/structure/B12990712.png)
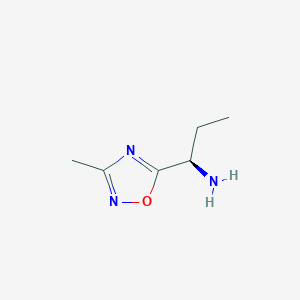
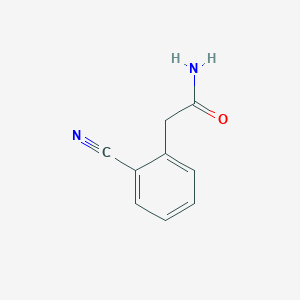
![2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12990726.png)
![N1-(4-Chlorophenyl)-N2-(1-(2-(5-guanidinopentanamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide](/img/structure/B12990727.png)
![2-(Methoxymethyl)-7-azaspiro[3.5]nonane](/img/structure/B12990729.png)
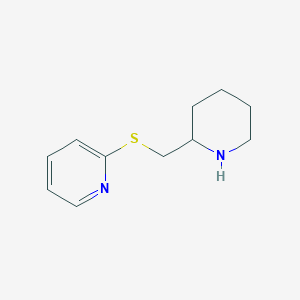
![N4-(Bicyclo[1.1.1]pentan-1-yl)-6-chloropyrimidine-2,4-diamine](/img/structure/B12990741.png)
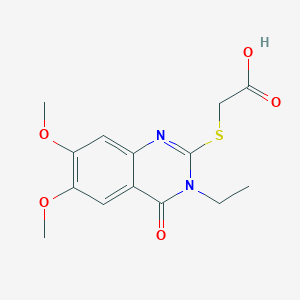
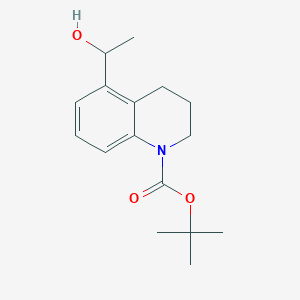
![Benzyl 4-(((benzyloxy)carbonyl)amino)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12990748.png)
